molecular formula C12H19N3 B11803251 N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11803251
M. Wt: 205.30 g/mol
InChI Key: AIVCGSKEACPYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a 1-methylpyrrolidin-2-yl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitro-5-bromopyridine as the starting material.

    Grignard Reaction: The first step involves a Grignard reaction where the 2-nitro-5-bromopyridine is reacted with an appropriate Grignard reagent to introduce the ethyl group.

    Reduction and Amination: The intermediate product is then subjected to reduction and amination reactions to introduce the 1-methylpyrrolidin-2-yl group.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-one, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents. Its structural features make it a valuable intermediate in drug discovery and development.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a 1-methylpyrrolidin-2-yl group on the pyridine ring differentiates it from other pyridine derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-3-13-12-7-6-10(9-14-12)11-5-4-8-15(11)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,13,14)

InChI Key

AIVCGSKEACPYBS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C2CCCN2C

Origin of Product

United States

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